2-[(4-Hydroxyquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone
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Overview
Description
2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzamide with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression. The presence of the methoxyphenyl and sulfanyl groups can enhance its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
- **2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-3-(4-methylphenyl)-4(3H)-quinazolinone
- **2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-3-(4-methoxyphenyl)-4(3H)-quinazolinone
- **2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone
Uniqueness
2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone is unique due to the presence of both the methoxyphenyl and sulfanyl groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s solubility, stability, and binding affinity for specific molecular targets, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H14N2O3S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H14N2O3S/c1-22-12-8-6-11(7-9-12)15(20)10-23-17-18-14-5-3-2-4-13(14)16(21)19-17/h2-9H,10H2,1H3,(H,18,19,21) |
InChI Key |
QFEIRMYJUQDPRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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